Cas no 61218-44-8 (6a-Hydroxymaackiain)

6a-Hydroxymaackiain 化学的及び物理的性質
名前と識別子
-
- 6a-Hydroxymaackiain
- (-)-6a-Hydroxymaackiain
- [ "" ]
- (1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol
- 6alpha-Hydroxymaackiain
- 61218-44-8
- DTXSID90976725
- FS-8626
- (1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.0(2),(1)?.0?,?.0(1)(3),(1)?]icosa-2,4(8),9,13,15,17-hexaene-1,16-diol
- AKOS040761224
- 6H-(1,3)Dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3,6a(12aH)-diol, (6aS-cis)-
- 6H,9H-[1,3]Dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3,6a(12aH)-diol
-
- インチ: InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2/t15-,16+/m0/s1
- InChIKey: DBFHCPVZZSVFJL-UHFFFAOYSA-N
- ほほえんだ: C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O
計算された属性
- せいみつぶんしりょう: 300.06338810g/mol
- どういたいしつりょう: 300.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 77.4Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 466.6±30.0 °C at 760 mmHg
- フラッシュポイント: 236.0±24.6 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6a-Hydroxymaackiain セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6a-Hydroxymaackiain 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A24960-5mg |
6a-Hydroxymaackiain |
61218-44-8 | ,HPLC≥98% | 5mg |
¥4000.0 | 2023-09-09 | |
TargetMol Chemicals | TN3199-5mg |
6alpha-Hydroxymaackiain |
61218-44-8 | 5mg |
¥ 3470 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3199-1 mg |
6alpha-Hydroxymaackiain |
61218-44-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3199-5 mg |
6alpha-Hydroxymaackiain |
61218-44-8 | 98% | 5mg |
¥ 3,470 | 2023-07-11 | |
TargetMol Chemicals | TN3199-1 ml * 10 mm |
6alpha-Hydroxymaackiain |
61218-44-8 | 1 ml * 10 mm |
¥ 3570 | 2024-07-20 | ||
TargetMol Chemicals | TN3199-1 mL * 10 mM (in DMSO) |
6alpha-Hydroxymaackiain |
61218-44-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3570 | 2023-09-15 | |
A2B Chem LLC | AG79238-5mg |
6alpha-Hydroxymaackiain |
61218-44-8 | 98.0% | 5mg |
$619.00 | 2024-04-19 |
6a-Hydroxymaackiain 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
6a-Hydroxymaackiainに関する追加情報
6a-Hydroxymaackiain (CAS No. 61218-44-8): An Overview of Its Structure, Biological Activity, and Potential Applications
6a-Hydroxymaackiain (CAS No. 61218-44-8) is a naturally occurring flavonoid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and diverse biological activities. This compound is primarily isolated from the roots and stems of Maackia amurensis, a deciduous tree native to East Asia. The chemical structure of 6a-Hydroxymaackiain is characterized by a flavonoid backbone with a hydroxyl group at the 6a position, which contributes to its distinctive properties and biological activities.
The molecular formula of 6a-Hydroxymaackiain is C17H14O7, and its molecular weight is 330.29 g/mol. The compound exhibits a high degree of structural complexity, which has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided valuable insights into the conformational flexibility and electronic properties of 6a-Hydroxymaackiain, which are crucial for understanding its biological interactions.
In recent years, the biological activities of 6a-Hydroxymaackiain have been extensively investigated, revealing its potential therapeutic applications in various diseases. One of the most notable properties of this compound is its anti-inflammatory activity. Studies have shown that 6a-Hydroxymaackiain can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models. This anti-inflammatory effect is attributed to its ability to modulate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.
Beyond its anti-inflammatory properties, 6a-Hydroxymaackiain has also demonstrated significant antioxidant activity. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.
In addition to its anti-inflammatory and antioxidant effects, 6a-Hydroxymaackiain has been shown to possess anticancer properties. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying these anticancer effects involves the modulation of multiple signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
The potential therapeutic applications of 6a-Hydroxymaackiain have also been explored in the context of neurodegenerative diseases. Preclinical studies have demonstrated that this compound can protect neurons from damage caused by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The neuroprotective effects of 6a-Hydroxymaackiain are thought to be mediated by its ability to inhibit Aβ-induced oxidative stress and inflammation.
To further understand the mechanisms underlying the biological activities of 6a-Hydroxymaackiain, researchers have conducted detailed molecular docking studies. These studies have provided insights into the binding interactions between 6a-Hydroxymaackiain and various target proteins, such as NF-κB, MAPKs, and PI3K/Akt. The results of these studies have highlighted specific residues within these proteins that are crucial for the binding affinity and biological activity of 6a-Hydroxymaackiain.
In conclusion, 6a-Hydroxymaackiain (CAS No. 61218-44-8) is a multifaceted natural product with a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its unique chemical structure and diverse biological properties make it an attractive candidate for further research and potential therapeutic applications in various diseases. Ongoing studies are expected to provide more detailed insights into the mechanisms underlying these activities and pave the way for the development of novel therapeutic strategies based on this promising compound.
61218-44-8 (6a-Hydroxymaackiain) 関連製品
- 2035-15-6((-)-Maackiain)
- 20186-22-5(6H-[1,3]Dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol,3-methoxy-, (6aS,12aS)-)
- 19908-48-6(Maackiain)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)
- 2649011-86-7((1-isocyanatoethyl)cycloheptane)
- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)
- 845879-11-0(4-Amino-2-benzylthio-5-nitrothiazole)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)
